L-arcanose
Description
L-Arcanose is a rare branched-chain carbohydrate with a unique stereochemical configuration at the C3 carbon. Its structure was first elucidated through comparative analysis with its diastereomer, D-arcanose, during synthetic studies (Fig. 11.23 in ). The compound is characterized by a six-membered pyranose ring, with a methyl branch at C3, and its L-configuration distinguishes it from more common D-configured sugars.
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3R,4R,5S)-4,5-dihydroxy-3-methoxy-3-methylhexanal |
InChI |
InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7+,8+/m0/s1 |
InChI Key |
AJSDVNKVGFVAQU-XLPZGREQSA-N |
SMILES |
CC(C(C(C)(CC=O)OC)O)O |
Isomeric SMILES |
C[C@@H]([C@H]([C@@](C)(CC=O)OC)O)O |
Canonical SMILES |
CC(C(C(C)(CC=O)OC)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Arcanose belongs to a family of branched monosaccharides, which are critical in understanding stereoelectronic effects and biochemical interactions. Below, it is compared with two structurally related compounds: D-arcanose and isomaltulose.
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
| Property | This compound | D-Arcanose | Isomaltulose |
|---|---|---|---|
| Chemical Formula | C₇H₁₄O₆ | C₇H₁₄O₆ | C₁₂H₂₂O₁₁ |
| Branching Position | C3 methyl branch | C3 methyl branch | α(1→6) glycosidic linkage |
| Configuration | L-configuration at C3 | D-configuration at C3 | D-glucose and D-fructose units |
| Natural Occurrence | Rare (microbial/plant sources) | Synthetic derivative | Common (honey, sugarcane) |
| Biological Role | Hypothesized glycosylation | No known natural role | Energy source, prebiotic |
| Synthetic Utility | Chiral synthon | Stereochemical reference | Sweetener, pharmaceutical excipient |
Key Findings:
Stereochemical Divergence: The L- and D-arcanose diastereomers differ solely in the configuration at C2. This difference significantly impacts their biological activity; for example, this compound may interact enantioselectively with enzymes, while D-arcanose is primarily used as a synthetic reference standard .
Functional Contrast with Isomaltulose: Unlike this compound, isomaltulose is a disaccharide with established industrial applications. Its α(1→6) linkage confers resistance to hydrolysis, making it a stable sweetener, whereas this compound’s branched structure is explored for niche applications in asymmetric catalysis or glycobiology .
Analytical Challenges: Both arcanose isomers require advanced chromatographic or spectroscopic methods (e.g., NMR or X-ray crystallography) for differentiation, whereas isomaltulose can be identified via simpler techniques like HPLC due to its prevalence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
